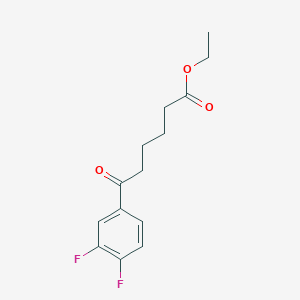

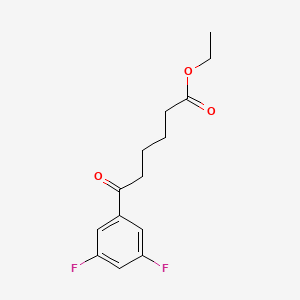

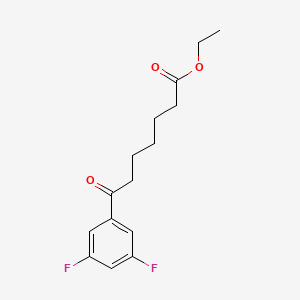

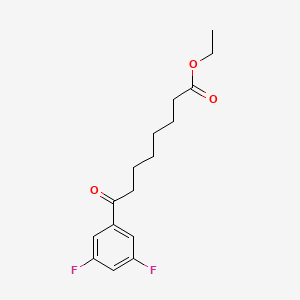

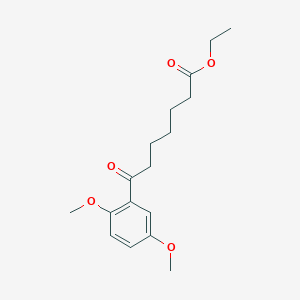

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,5-dimethoxyphenethylamine, a class of compounds known for their psychoactive properties . These compounds are often used in the synthesis of various drugs and have been studied for their potential therapeutic applications .

Synthesis Analysis

While specific synthesis methods for “Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate” were not found, a related compound, 1-(2,5-dimethoxyphenyl)-2-aminoethanol, is synthesized using 2,5-dimethoxy benzaldehyde as the raw material . The process involves condensation with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxyphenyl)-2-nitroethanol, which is then reduced with a boron reductant .

Wissenschaftliche Forschungsanwendungen

Pharmacotherapeutics Applications

This compound exhibits a range of pharmacological properties due to the presence of the reactive α,β-unsaturated system in its structure. It has shown potential in inhibiting enzymes and displaying anticancer , anti-inflammatory , antibacterial , antifungal , antimalarial , antiprotozoal , and anti-filarial activity . The addition of substituent groups to the aromatic ring can enhance potency, reduce toxicity, and broaden pharmacological action.

Antimicrobial Activity

Several chalcone compounds, which share a similar structural motif with Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate, have been found to inhibit diverse targets of antibiotic-resistance development pathways. This suggests that this compound could be used to overcome resistance, making bacteria susceptible to antibacterial compounds .

Anti-inflammatory Potential

Chalcone derivatives with fluoride or chloride groups have shown high potency as anti-inflammatory agents, potentially more potent than reference drugs like indomethacin and ibuprofen. This indicates that Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate could be modified to enhance its anti-inflammatory properties .

Cancer Therapeutics

The structural characteristics of Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate suggest it could be useful in cancer therapy. Its ability to inhibit certain enzymes and signaling pathways may make it a candidate for targeted cancer treatments .

Enzyme Inhibition

The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting their function. This property can be harnessed in designing drugs that target specific enzymes involved in disease processes .

Drug Synthesis and Modification

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate can serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure can be modified to produce derivatives with desired pharmacological profiles .

Neurodegenerative Disease Research

The compound’s potential effects on enzymes and signaling pathways could make it relevant in researching treatments for neurodegenerative diseases, where enzyme regulation and signal transduction are often disrupted .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate could be explored for its antioxidant capabilities .

Eigenschaften

IUPAC Name |

ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-12-13(20-2)10-11-16(14)21-3/h10-12H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRROUPKCJQINEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645819 |

Source

|

| Record name | Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898758-35-5 |

Source

|

| Record name | Ethyl 2,5-dimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.